molecular formula C40H56ClN3O4S B1675086 Maralixibat chloride CAS No. 228113-66-4

Maralixibat chloride

Número de catálogo: B1675086
Número CAS: 228113-66-4
Peso molecular: 710.4 g/mol
Clave InChI: POMVPJBWDDJCMP-RUKDTIIFSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis del cloruro de maralixibat implica múltiples pasos, comenzando con la preparación de la estructura central, seguida de la introducción de diversos grupos funcionales. La ruta sintética típicamente incluye:

Los métodos de producción industrial para el cloruro de maralixibat están diseñados para garantizar una alta pureza y rendimiento. Estos métodos a menudo involucran condiciones de reacción optimizadas, como temperatura controlada, presión y el uso de catalizadores específicos para facilitar las reacciones.

Análisis De Reacciones Químicas

El cloruro de maralixibat experimenta diversas reacciones químicas, entre ellas:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como el metóxido de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Alagille Syndrome (ALGS)

  • Background : Alagille syndrome is a genetic disorder that often leads to cholestasis and significant pruritus due to bile acid accumulation.
  • Efficacy : In a phase 2b study known as ICONIC, maralixibat demonstrated a statistically significant reduction in serum bile acids (sBA) and pruritus in children with ALGS. The primary endpoint was met, showing a mean sBA reduction of -117 μmol/L compared to placebo .
  • Long-Term Outcomes : A long-term follow-up indicated that improvements in sBA levels and pruritus were maintained over 204 weeks of treatment .

Progressive Familial Intrahepatic Cholestasis (PFIC)

  • Background : PFIC encompasses a group of genetic disorders leading to cholestasis in children.
  • Efficacy : Clinical trials have shown that maralixibat effectively reduces sBA levels in PFIC patients, with some participants achieving significant reductions (>75% from baseline) and improvements in quality of life .
  • Safety Profile : The drug was generally well tolerated, with gastrointestinal events being the most common adverse effects reported .

Table 1: Summary of Clinical Trials Involving this compound

Study NamePatient PopulationTreatment DurationPrimary EndpointResults
ICONICChildren with ALGS48 weeksChange in sBASignificant reduction (-117 μmol/L) compared to placebo
TAK-625-3001/3002Patients with PFICUp to 240 weeksChange in sBASustained reductions observed; improved quality of life
INDIGOPatients with BSEP/FIC1 deficiencies72 weeksTransplant-free survival6 out of 19 patients achieved significant sBA reductions

Pharmacodynamics and Mechanism of Action

Maralixibat functions by inhibiting the IBAT, leading to decreased reabsorption of bile acids from the intestine. This mechanism results in lower systemic bile acid levels, which can mitigate liver damage and improve symptoms associated with cholestatic diseases .

Safety and Tolerability

Across various studies, maralixibat has been shown to be safe and well tolerated. The most frequently reported adverse events were gastrointestinal-related, but they were typically mild to moderate and self-limiting. Serious adverse events leading to discontinuation were rare .

Mecanismo De Acción

. Al bloquear este transportador, el cloruro de maralixibat reduce la circulación enterohepática de los ácidos biliares, lo que lleva a una disminución de los niveles de ácidos biliares en el hígado y la sangre. Esto ayuda a aliviar el prurito colestático y otros síntomas asociados con la acumulación de ácidos biliares .

Actividad Biológica

Maralixibat chloride is a selective inhibitor of the ileal bile acid transporter (IBAT), primarily indicated for the treatment of cholestatic pruritus in patients with Alagille syndrome (ALGS) and other cholestatic liver diseases. This article delves into its biological activity, pharmacodynamics, clinical efficacy, safety profile, and relevant case studies based on diverse sources.

Maralixibat functions as a minimally absorbed, reversible inhibitor of IBAT, which is located in the distal ileum. By inhibiting this transporter, maralixibat decreases the reabsorption of bile acids and promotes their excretion through feces. This action leads to a reduction in systemic bile acid levels, potentially mitigating bile acid-mediated liver damage and associated complications .

Key Pharmacodynamics

  • Reduction in Serum Bile Acids (sBA) : Clinical trials have demonstrated that maralixibat significantly reduces sBA levels in patients with cholestatic liver diseases. For instance, in a pivotal trial, patients experienced a mean sBA decrease of 88 µmol/L at week 18 .
  • Impact on Pruritus : The compound has shown efficacy in alleviating pruritus associated with cholestatic conditions. In the ICONIC trial, a significant reduction in itch scores was reported alongside decreased sBA levels .

Clinical Efficacy

Maralixibat has been evaluated in several clinical trials focusing on its efficacy and safety:

  • ALGS Study : In an 18-week trial involving ALGS patients, maralixibat was administered at a dose of 380 µg/kg daily. Results indicated a significant reduction in sBA levels during the drug-withdrawal phase compared to placebo .
    EndpointMaralixibat Group (n=13)Placebo Group (n=16)p-value
    Mean sBA Change (µmol/L)-17+94<0.05
  • INDIGO Trial : This open-label study assessed maralixibat's long-term efficacy in patients with progressive familial intrahepatic cholestasis (PFIC). Patients receiving maralixibat showed sustained reductions in sBA levels and improvements in quality of life metrics over 240 weeks .

Safety Profile

The safety of maralixibat has been extensively documented across various studies:

  • Common Adverse Reactions : Diarrhea (55.8%), abdominal pain (53.5%), and vomiting (40.7%) were frequently reported among patients treated with maralixibat .
  • Serious Adverse Events : Serious adverse events occurred in 32.6% of patients, though most gastrointestinal events were mild to moderate and resolved quickly .

Case Studies

  • ALGS Case Study : A cohort study involving children aged 1 month to 24 years showed that maralixibat significantly reduced sBA levels from a baseline of 280 µmol/L to 192 µmol/L after 48 weeks, with notable improvements in pruritus scores .
  • PFIC Case Study : In the INDIGO trial, six out of twenty-five patients demonstrated a ≥70% reduction in sBA after treatment with maralixibat, leading to improved growth metrics and sustained transplant-free survival .

Propiedades

IUPAC Name

(4R,5R)-5-[4-[[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylmethyl)phenyl]methoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1λ6-benzothiepin-4-ol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56N3O4S.ClH/c1-5-7-19-40(20-8-6-2)30-48(45,46)37-18-15-34(41(3)4)27-36(37)38(39(40)44)33-13-16-35(17-14-33)47-29-32-11-9-31(10-12-32)28-43-24-21-42(22-25-43)23-26-43;/h9-18,27,38-39,44H,5-8,19-26,28-30H2,1-4H3;1H/q+1;/p-1/t38-,39-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMVPJBWDDJCMP-RUKDTIIFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)[C@H]([C@H]1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701337104
Record name Maralixibat chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701337104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

710.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228113-66-4
Record name Maralixibat chloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0228113664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maralixibat chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701337104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MARALIXIBAT CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V78M04F0XC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Maralixibat chloride
Reactant of Route 2
Maralixibat chloride
Reactant of Route 3
Maralixibat chloride
Reactant of Route 4
Maralixibat chloride
Reactant of Route 5
Maralixibat chloride
Reactant of Route 6
Maralixibat chloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.